N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide
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Overview
Description
N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide is a synthetic organic compound that features a unique combination of an indole ring, a fluorine atom, and an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 6-fluoroindole, undergoes alkylation with 2-bromo-2-methylpropane to yield 2-(6-fluoro-1H-indol-3-yl)-2-methylpropane.
Epoxidation: The alkylated indole derivative is then subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.
Amidation: Finally, the epoxide is reacted with an amine, such as ammonia or a primary amine, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the epoxidation step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinoline derivatives.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Diols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its indole structure.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The indole ring can interact with various receptors in the central nervous system, while the oxirane group can form covalent bonds with nucleophilic sites in proteins or DNA.
Pathways Involved: The compound may modulate neurotransmitter pathways or inhibit specific enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(6-Chloro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide
- N-[2-(6-Bromo-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide
- N-[2-(6-Methyl-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide
Uniqueness
N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and its ability to cross biological membranes, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(6-fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-15(2,8-18-14(19)13-7-20-13)11-6-17-12-5-9(16)3-4-10(11)12/h3-6,13,17H,7-8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLAOPYIAWDMIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1CO1)C2=CNC3=C2C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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